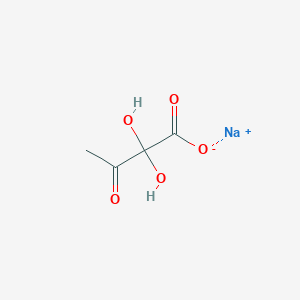
Tartronic acid, methyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tartronic acid, methyl-, sodium salt is a chemical compound derived from tartronic acid. Tartronic acid, also known as 2-hydroxymalonic acid, is an organic compound with the structural formula HOHC(CO2H)2. The sodium salt form is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Tartronic acid, methyl-, sodium salt can be synthesized through the neutralization of tartronic acid with sodium hydroxide. The reaction typically involves dissolving tartronic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process generally includes the oxidation of glycerol to produce tartronic acid, followed by neutralization with sodium hydroxide.
化学反应分析
Types of Reactions
Tartronic acid, methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid.
Reduction: Reduction reactions can convert it into simpler compounds like glyceric acid.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Mesoxalic acid
Reduction: Glyceric acid
Substitution: Various substituted derivatives depending on the reaction conditions
科学研究应用
Tartronic acid, methyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in inhibiting the conversion of sugars to fats, which may have implications for weight management and metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用机制
The mechanism by which tartronic acid, methyl-, sodium salt exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes involved in the conversion of sugars to fats, thereby reducing fat accumulation. This inhibition is achieved through competitive binding to the enzyme’s active site, preventing the normal substrate from accessing the site.
相似化合物的比较
Similar Compounds
- Tartaric acid
- Malic acid
- Mesoxalic acid
- Lactic acid
- 3-Hydroxypropionic acid
- Malonic acid
- Propionic acid
- Oxalic acid
Uniqueness
Tartronic acid, methyl-, sodium salt is unique due to its specific structural features and reactivity. Unlike some of its analogs, it has a hydroxyl group attached to the central carbon, which significantly influences its chemical behavior and biological activity. This makes it particularly useful in applications where precise control over reactivity and interaction with biological systems is required.
属性
CAS 编号 |
64036-83-5 |
|---|---|
分子式 |
C4H5NaO5 |
分子量 |
156.07 g/mol |
IUPAC 名称 |
sodium;2,2-dihydroxy-3-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c1-2(5)4(8,9)3(6)7;/h8-9H,1H3,(H,6,7);/q;+1/p-1 |
InChI 键 |
UOCVRKSEHKMYDQ-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C(C(=O)[O-])(O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


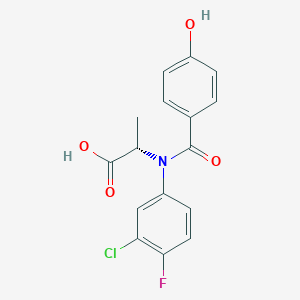

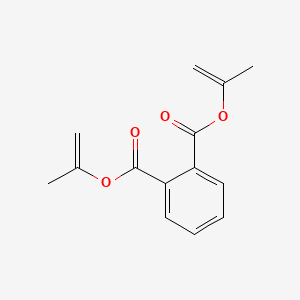
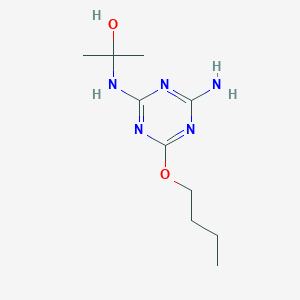
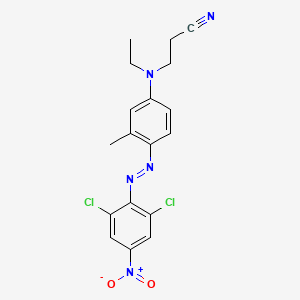
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
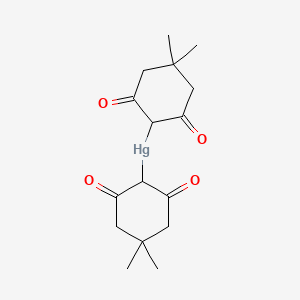
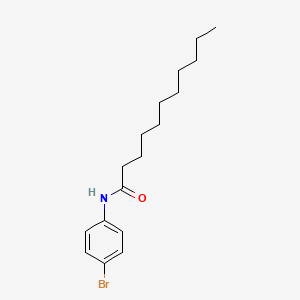
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
